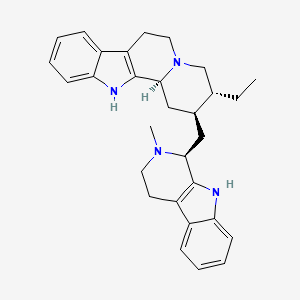
Riccardin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Riccardin D is a natural product found in Monoclea forsteri and Plagiochila cristata with data available.
Aplicaciones Científicas De Investigación
Anticancer Activity
Riccardin D, a macrocyclic bisbibenzyl compound from Dumortiera hirsuta, shows potential in cancer treatment. Studies reveal its inhibitory effects on tumor angiogenesis and growth in human lung carcinoma. It inhibits the proliferation, motility, and migration of human umbilical vascular endothelial cells, affecting angiogenic factors like VEGF and MMPs. In vivo, it reduces blood vessel number in xenografts, suggesting antiangiogenic properties contributing to its anticancer activity (Sun et al., 2011). Additionally, Riccardin D induces apoptosis in human leukemia cells by targeting DNA topoisomerase II, activating apoptotic proteins, and affecting P-glycoprotein expression in multidrug-resistant cells, indicating its therapeutic potential for various cancers including leukemia (Xue et al., 2012).
Antifungal Activity
Riccardin D exhibits significant in vivo and in vitro antifungal effects against Candida albicans biofilms. It interferes with biofilm formation and hypha growth, potentially by inhibiting the Ras-cAMP-Efg pathway. Its combination with fluconazole shows increased antifungal efficacy, suggesting potential clinical applications in fungal infection treatment (Li et al., 2012).
Nanotechnology Applications
Nanosuspensions of Riccardin D with different particle sizes demonstrate varied effects on pharmacokinetics and tissue distribution. Understanding these effects is crucial for developing effective cancer treatments, particularly for poorly water-soluble drugs like Riccardin D (Liu et al., 2013).
Mechanistic Studies
Riccardin D and its derivatives, such as RD-N, show a broad spectrum of activities, including induction of apoptosis and senescence in cancer cells. RD-N, for example, accumulates in lysosomes, leading to lysosomal swelling and cell death with features of both apoptosis and necrosis. These findings suggest that derivatives of Riccardin D could be promising candidates for cancer treatment (Wang et al., 2013).
Propiedades
Nombre del producto |
Riccardin D |
|---|---|
Fórmula molecular |
C28H24O4 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-3,16,24-triol |
InChI |
InChI=1S/C28H24O4/c29-24-15-10-20-5-4-19-9-14-23(26(31)16-19)28-21(2-1-3-25(28)30)11-6-18-7-12-22(13-8-18)32-27(24)17-20/h1-3,7-10,12-17,29-31H,4-6,11H2 |
Clave InChI |
CAILVWNDCKNABC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O)C(=CC=C2)O |
Sinónimos |
riccardin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



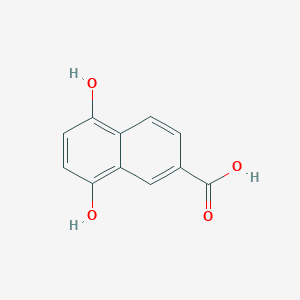
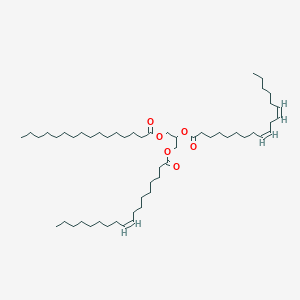

![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1257297.png)
![3-Propyl-7,8-dihydropyridazino[4,5-g]quinoxaline-2,6,9(1H)-trione](/img/structure/B1257299.png)
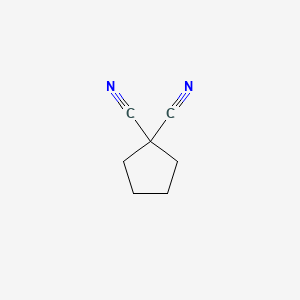
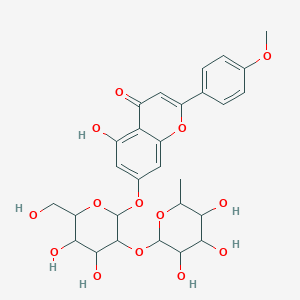
![[(4S,6S,7S,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1257304.png)
![4,9-Dimethoxy-5-oxo-5H-furo[3,2-g][1]benzopyran-6-carbaldehyde](/img/structure/B1257305.png)

![5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B1257310.png)

![(2S,3R)-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoyl]amino]butanoic acid](/img/structure/B1257314.png)
